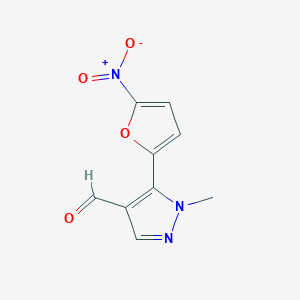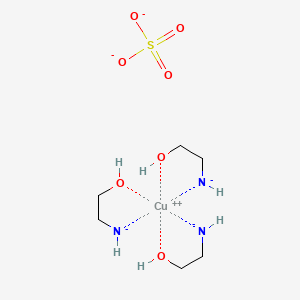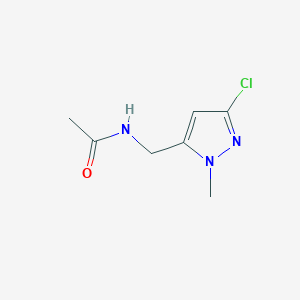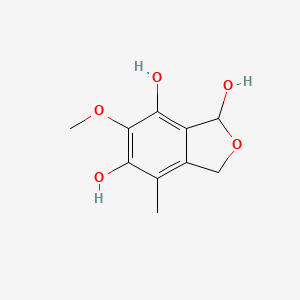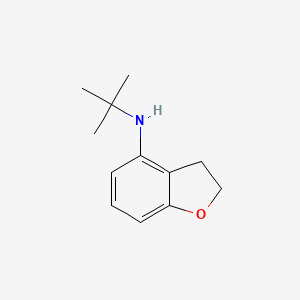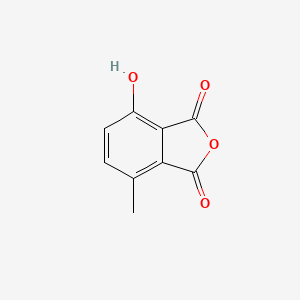
4-Hydroxy-7-methylisobenzofuran-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-7-methylisobenzofuran-1,3-dione is a heterocyclic compound with the molecular formula C₉H₆O₄. It is a derivative of isobenzofuran and is characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 7-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methylisobenzofuran-1,3-dione can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen and hydrogen peroxide. This method is environmentally benign and does not require a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water as a reaction medium is advantageous due to its ability to act as a solvent, reagent, and catalyst, thereby simplifying the process and reducing the need for additional chemicals .
化学反应分析
Types of Reactions: 4-Hydroxy-7-methylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present on the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzofuran ring .
科学研究应用
4-Hydroxy-7-methylisobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 4-Hydroxy-7-methylisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the benzofuran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
4-Hydroxyisobenzofuran-1,3-dione: Lacks the methyl group at the 7-position.
7-Methylisobenzofuran-1,3-dione: Lacks the hydroxyl group at the 4-position.
Isobenzofuran-1,3-dione: Lacks both the hydroxyl and methyl groups.
Uniqueness: 4-Hydroxy-7-methylisobenzofuran-1,3-dione is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H6O4 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
4-hydroxy-7-methyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H6O4/c1-4-2-3-5(10)7-6(4)8(11)13-9(7)12/h2-3,10H,1H3 |
InChI 键 |
MMCKOAAEPCFRSN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)O)C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


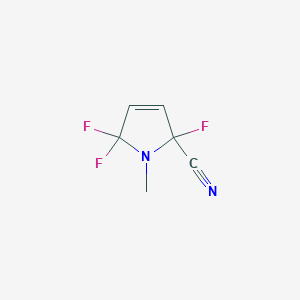
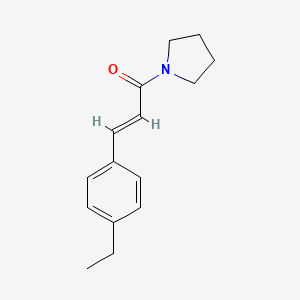
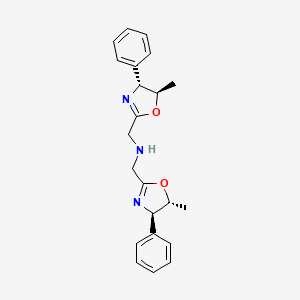
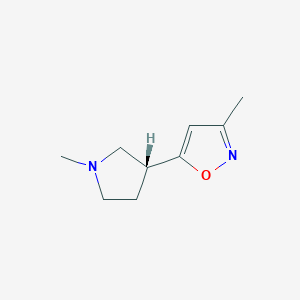
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
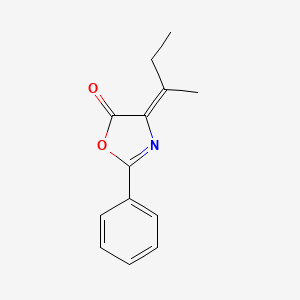
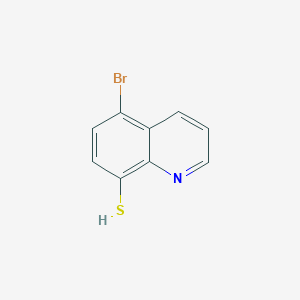
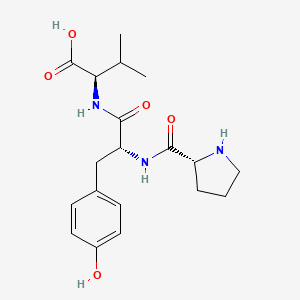
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
